Compound Description: This compound is an amine crystallized as a hydrochloride salt. Its structure is compared to a fluorinated analog, 4-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)-1-{[6-(4-fluorophenyl)pyridin-3-yl]methyl}piperazin-1-ium chloride monohydrate. []
Relevance: Both this compound and the target compound, 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, share a piperazine ring with an aryl substituent. Furthermore, both compounds are investigated as salts, highlighting a common strategy for enhancing solubility and other physicochemical properties. []
Compound Description: This compound is a fluorinated analog of the hydrochloride salt of 8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. []
Relevance: This compound shares a key structural feature with 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone: the presence of both a fluorophenyl group and a piperazine ring within its structure. This structural similarity suggests potential overlap in their pharmacological profiles or target interactions. []
Compound Description: GLPG1690 is an autotaxin inhibitor currently undergoing clinical evaluation for the treatment of idiopathic pulmonary fibrosis (IPF). It was designed through structural modifications of a lead compound to improve its pharmacokinetic properties and reduce hERG inhibition and CYP3A4 time-dependent inhibition. []
Relevance: Although structurally different in many aspects, GLPG1690 shares a crucial component with 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone: the 4-fluorophenylpiperazine moiety. This shared element suggests that both compounds may target similar biological pathways or possess overlapping pharmacological activities. []
Compound Description: This compound is a saccharin derivative characterized by its crystal structure, which is triclinic with the space group P1̅. []
Relevance: Similar to 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, this compound incorporates a 2-fluorophenylpiperazine moiety within its structure. This shared structural motif suggests potential similarities in their physicochemical properties and potential interactions with biological targets. []
Compound Description: This compound is characterized by a piperazine ring adopting a chair conformation, flanked by 1-(2-fluorobenzyl)piperazine and an ethanone group. []
Relevance: The inclusion of a 2-fluorobenzylpiperazine moiety in this compound's structure directly parallels the 4-(2-fluorophenyl)piperazin-1-yl group in the target compound, 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone. This significant structural similarity suggests that both compounds might exhibit comparable binding affinities or activities towards specific biological targets. []
Compound Description: This compound, synthesized from 9α-hydroxyparthenolide, features a piperazine ring in a chair conformation and a ten-membered ring displaying an approximate chair-chair conformation. []
Relevance: Both this compound and 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone incorporate a 4-(2-fluorophenyl)piperazine-1-yl group as a key structural element. This shared feature might contribute to similar pharmacological profiles or interactions with biological targets. []
Compound Description: GNE-3500 is a potent and selective retinoic acid receptor-related orphan receptor C (RORc) inverse agonist developed for treating inflammatory diseases. It shows significantly improved human and rat metabolic stabilities compared to its precursor while maintaining its RORc inverse agonist profile. []
Relevance: Both GNE-3500 and the target compound, 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, incorporate a piperazine ring substituted with a phenyl group carrying a fluorine atom. While the exact position of the fluorine atom on the phenyl ring differs, this shared structural motif could contribute to similar pharmacological activities or binding affinities to certain target classes. []
Compound Description: This compound is characterized by a puckered piperazine ring and a 1,6-dihydropyridazine ring forming specific dihedral angles with the phenyl and benzene rings within its structure. []
Relevance: While structurally distinct in some aspects, this compound shares a key structural feature with 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone: the presence of a 4-fluorophenylpiperazine moiety. This common element suggests a potential for similar binding patterns or interactions with biological targets. []
Compound Description: This compound features a piperazine ring in a chair conformation, an E-conformation C=C double bond, and a specific dihedral angle between the fluorobenzene rings. []
Relevance: Although not a direct analog, this compound shares structural similarities with 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, notably the presence of a 2-fluorophenyl group linked to a piperazine ring. This shared motif could indicate potential overlap in their binding interactions with specific protein targets or similar physicochemical properties. []
Compound Description: This compound is characterized by a piperazine ring in a chair conformation and a specific N—C(=O)—C—N torsion angle. []
Relevance: This compound, while structurally diverse from the target compound 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, shares a common structural element: a substituted phenyl ring attached to a piperazine ring. Although the substituents and their positions differ, this shared motif might suggest potential for similar interactions with biological targets or physicochemical properties. []
Compound Description: This series of compounds was synthesized to improve upon the dopamine transporter (DAT) affinity and metabolic stability of a lead compound, 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (JJC8-091, 3b), which showed efficacy in reducing the reinforcing effects of cocaine and methamphetamine in rats. []
Relevance: While these compounds exhibit significant structural differences compared to 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, the exploration of alicyclic amine variations (homopiperazine and piperidine) as replacements for the piperazine ring provides valuable insight into structure-activity relationships related to DAT binding and metabolic stability. These insights might be relevant for optimizing the target compound or designing new analogs with improved pharmacological properties. []
Compound Description: This series of thiouracil amide compounds was synthesized and screened for their ability to induce cell death in a human-estrogen-receptor-positive breast cancer cell line. These compounds were designed as potential poly (ADP-ribose) polymerase (PARP) inhibitors. []
Relevance: Although structurally diverse from 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, the common feature of a substituted piperazine ring highlights its presence as a frequent scaffold in medicinal chemistry and its potential for interacting with diverse biological targets. The development of these derivatives as PARP inhibitors underscores the versatility of the piperazine moiety in drug discovery. []
Compound Description: This compound's crystal structure analysis reveals specific dihedral angles between the planes of the triazole ring and the substituted and unsubstituted benzene rings. []
Relevance: While structurally distinct from 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, this compound shares a key structural element: the 4-fluorophenyl group. This shared moiety highlights the relevance of fluorinated aromatic rings in medicinal chemistry and suggests potential for similar physicochemical properties or interactions with specific protein targets. []
Compound Description: This compound was synthesized using an efficient and eco-friendly microwave-assisted click chemistry approach. The crystal structure of the compound revealed a conventional chair conformation for the piperazine ring. []
Relevance: While structurally diverse from 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, both compounds contain a piperazine ring as a central structural element. This shared motif highlights the prevalence of the piperazine scaffold in medicinal chemistry and its versatility in building diverse chemical entities. Additionally, the successful application of microwave-assisted synthesis for this compound suggests a potentially applicable strategy for synthesizing the target compound or its analogs. []
Compound Description: SN79 is a sigma-2 receptor ligand known to induce cell death in tumor cells, indicating its potential as an anticancer agent. This compound also demonstrates the ability to stimulate glycolytic pathways, suggesting a complex role in cellular metabolism. []
Relevance: Sharing the 4-fluorophenylpiperazine moiety with 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, SN79 presents a valuable case study for understanding the structure-activity relationship of this chemical class. SN79's dual functionality, inducing both cell death and metabolic stimulation, underscores the potential for diverse biological activities associated with compounds containing this specific structural motif. []
Compound Description: This 7-chloro-4-(piperazin-1-yl)quinoline derivative exhibits potent anti-inflammatory and analgesic activities, likely due to its ability to suppress the expression of inflammatory mediators. []
Relevance: Despite significant structural differences from 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, compound 5 shares a common structural element: a substituted piperazine ring. This highlights the recurring use of this chemical motif in drug design and suggests its potential for interacting with various biological targets. Moreover, compound 5's successful development as an anti-inflammatory and analgesic agent showcases the potential of piperazine-containing compounds for therapeutic applications. []
Compound Description: JNJ-42226314 is a potent, selective, and reversible monoacylglycerol lipase (MAGL) inhibitor. It acts by elevating 2-arachidonoylglycerol (2-AG) levels, leading to beneficial effects in various preclinical models of pain and inflammation. []
Relevance: Although JNJ-42226314 differs structurally from 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, both compounds incorporate a 4-fluorophenyl group within their structures. While their biological targets and mechanisms of action differ, this shared feature highlights the importance of fluorinated aromatic rings in drug discovery and suggests potential for influencing physicochemical properties or interacting with specific protein targets. []
Compound Description: This series of compounds acts as dopamine D2 and D3 receptor ligands, exhibiting high to remarkable affinities and some showing distinct selectivity for D3 receptors. []
Relevance: This series, while possessing structural variations, shares a core structural element with 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone: a piperazine ring substituted with a halogenated phenyl group. This common feature suggests that both the target compound and these derivatives might share similar binding characteristics or activities towards dopamine receptors, particularly D3 receptors, emphasizing the relevance of this chemical motif in neuropharmacology. []
Compound Description: The crystal structure of this compound is stabilized by a weak intermolecular C-(HN)-N-... hydrogen-bond interaction. []
Relevance: Sharing a 4-fluorophenyl group with 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, this compound highlights the use of this moiety in medicinal chemistry. While their structures and potential biological targets differ, the shared feature suggests a potential for influencing physicochemical properties or interacting with specific protein targets. []
Compound Description: This compound is a clinical candidate developed as an antagonist of X-linked and cellular inhibitor of apoptosis proteins (IAPs), signifying its potential as an anticancer therapeutic. []
Relevance: Although structurally distinct from 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, both compounds incorporate a 4-fluorophenyl group within their structures. While their biological targets and mechanisms of action differ, this shared feature highlights the recurrent use of fluorinated aromatic rings in drug discovery and suggests potential for influencing physicochemical properties or interacting with specific protein targets. []
Compound Description: LDK1229 is a novel cannabinoid CB1 receptor inverse agonist that demonstrates anorectic antiobesity potential. Its distinct chemical scaffold, differing from first-generation CB1 inverse agonists, offers promise for developing peripherally active agents with reduced psychiatric side effects. []
Relevance: LDK1229 shares the 4-fluorophenylpiperazine structural element with 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone. While targeting different biological pathways, this shared feature highlights the versatility of this chemical motif in interacting with various receptors and its potential for influencing pharmacological activities. The development of LDK1229 as a peripherally active CB1 inverse agonist with reduced side effects provides valuable insight into potential optimization strategies for the target compound or its analogs. []
7‐Chloro‐4‐(piperazin‐1‐yl)quinoline Derivatives
Compound Description: This series of compounds was designed and synthesized as potential VEGFR-II inhibitors for cancer treatment. Compound 4q, a member of this series, exhibited promising cytotoxicity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines and showed potent VEGFR-II inhibitory activity. []
Relevance: Although structurally distinct from 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, the shared feature of a substituted piperazine ring highlights its presence as a frequent scaffold in medicinal chemistry and its potential for interacting with diverse biological targets, including those involved in cancer pathways. The development of these derivatives as VEGFR-II inhibitors underscores the versatility of the piperazine moiety in drug discovery. []
Compound Description: This compound's crystal structure, characterized as triclinic with the space group P1̅, showcases the structural features of this 1,3,4-oxadiazole-2-thione derivative. []
Relevance: Similar to 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, this compound incorporates a 4-fluorophenylpiperazine moiety within its structure. This shared structural motif suggests potential similarities in their physicochemical properties and potential interactions with biological targets. []
Compound Description: This compound's crystal structure analysis reveals three independent molecules in the asymmetric unit, each exhibiting specific dihedral angles between the two fluorophenyl rings and engaging in various intermolecular interactions. []
Relevance: While structurally distinct from 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, this compound shares a key structural element: the presence of a 4-fluorophenyl group. This shared moiety highlights the relevance of fluorinated aromatic rings in medicinal chemistry and suggests a potential for influencing physicochemical properties or interacting with specific protein targets. []
Compound Description: This phenoxyacetamide derivative demonstrates neuroprotective effects against glutamine-induced neurotoxicity in PC12 cells and extends the survival time in a mouse model of acute cerebral ischemia. []
Relevance: Though structurally diverse from 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, this compound shares a common structural element: a substituted piperazine ring. This recurring motif in medicinal chemistry suggests a potential for interacting with diverse biological targets. The neuroprotective properties of this compound highlight the potential therapeutic applications of piperazine-containing compounds in neurological disorders. []
Compound Description: This compound exhibits potent anticonvulsant activity in various animal models of epilepsy, surpassing the efficacy of the reference drug valproic acid. Its mechanism of action is proposed to involve interaction with neuronal voltage-gated sodium and L-type calcium channels. []
Relevance: Compound 6 shares a significant structural similarity with 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, notably the presence of a 4-(4-fluorophenyl)piperazin-1-yl group connected to an ethanone moiety. This shared motif suggests that both compounds might possess similar binding affinities or activities towards specific ion channels, particularly voltage-gated sodium channels, highlighting a potential overlap in their pharmacological profiles. []
Compound Description: This compound, synthesized as a crystalline hydrochloride salt, exhibits potential for treating pain, metabolic disorders like obesity and hyperphagia, and diseases leading to such conditions. []
Relevance: Sharing a 4-fluorophenyl group with 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, this compound highlights the use of this moiety in medicinal chemistry. While their structures and potential biological targets differ, the shared feature suggests a potential for influencing physicochemical properties or interacting with specific protein targets. []
Compound Description: The crystal structure of this compound showcases an E conformation for the ethene bond, a chair conformation for the piperazine ring, and a specific dihedral angle between the fluorobenzene rings. []
Relevance: Similar to 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, this compound incorporates a piperazine ring substituted with a fluorine-containing aryl group. Although the specific substitution pattern and the presence of an additional aryl group differentiate the two compounds, the shared structural motif might indicate some degree of overlap in their physicochemical properties or potential interactions with biological targets. []
Compound Description: This compound features an E-conformation about the ethene bond and a piperazine ring adopting a chair conformation. Intermolecular C—H⋯O hydrogen bonds contribute to its crystal structure stability. []
Relevance: While structurally distinct from 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, both compounds incorporate a piperazine ring and a 4-fluorophenyl group within their structures. Although their arrangements and additional substituents differ, this shared motif suggests they might share some physicochemical properties or exhibit similar interactions with certain biological targets. []
Compound Description: This compound serves as a versatile precursor for synthesizing diverse heterocyclic compounds, including 3-nitrosoimidazo[1,2-a]pyridines, 3-nitrosoimidazo[1,2-a]pyrimidines, 3-nitrosoquinoxalines, isoxazoles, and more. []
Relevance: While structurally distinct from 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, this compound highlights the importance of specific chemical functionalities as building blocks for synthesizing diverse heterocyclic compounds. The variety of heterocycles accessible from this precursor emphasizes the potential for developing novel compounds with a broad range of biological activities, including potential analogs of the target compound. []
Compound Description: This compound's crystal structure reveals specific dihedral angles between the isoquinoline system, the 4-chloro-3-fluorophenyl ring, and the pendant phenyl ring. []
Relevance: Although structurally diverse from 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, this compound shares a key structural element: a halogenated phenyl ring containing both a fluorine and a chlorine atom. This shared motif highlights the relevance of halogenated aromatic rings in medicinal chemistry and suggests a potential for influencing physicochemical properties or interacting with specific protein targets. []
Compound Description: This compound's crystal structure, characterized as monoclinic with the space group C2/c, provides insights into its molecular packing and intermolecular interactions. []
Relevance: This compound shares a significant structural feature with 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone: the presence of a 4-fluorophenyl group linked to a piperazine ring. Although the remaining structures differ significantly, this shared motif suggests potential similarities in their interactions with certain biological targets or physicochemical properties. []
Compound Description: This compound was designed based on a pharmacophore model for anticonvulsant activity and demonstrated significant efficacy in both maximal electroshock seizure (MES) and subcutaneous metrazol (scMET) seizure tests. []
Relevance: This compound shares the 4-(2-fluorophenyl)piperazin-1-yl group with 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone. While the core structures differ, the presence of this shared moiety suggests a potential for similar interactions with specific biological targets or overlapping pharmacological profiles, particularly in the context of anticonvulsant activity. []
Compound Description: This salt features a protonated piperazine N atom, a chair conformation for the piperazine ring, and a specific shortest centroid–centroid distance between one of the fluorinated benzene rings and the non-fluorinated phenyl ring in the neighboring molecule. []
Relevance: Although structurally distinct from 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, both compounds share a key structural element: the presence of a piperazine ring substituted with a fluorine-containing aryl group. This common motif suggests potential similarities in their interactions with certain biological targets or physicochemical properties. []
Compound Description: AZ-853 is a novel imidazopurine-2,4-dione derivative that acts as a partial agonist at the serotonin 5-HT1A receptor. It exhibits antidepressant-like activity in the forced swim test, potentially mediated by its partial agonism at the 5-HT1A receptor. []
Relevance: AZ-853 shares the 4-(2-fluorophenyl)piperazin-1-yl group with 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone. While the core structures differ, the presence of this shared moiety suggests a potential for similar interactions with specific biological targets, particularly serotonin receptors, highlighting a potential overlap in their pharmacological profiles. []
Compound Description: This compound, radiolabeled with carbon-11, serves as a novel PET radiotracer for imaging fatty acid amide hydrolase (FAAH) in the brain. It exhibits high binding affinity for FAAH and enables in vivo visualization of FAAH distribution in living brains. []
Relevance: [11C]DPFC shares a structural similarity with 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, specifically the presence of a 4-fluorophenyl group linked to a heterocyclic ring. Although the core structures and biological targets differ, this shared feature highlights the use of fluorinated aromatic rings in medicinal chemistry and suggests a potential for influencing physicochemical properties or interacting with specific protein targets. []
Compound Description: This compound is a novel piperazine-1-yl-1H-indazole derivative synthesized through a simple and efficient process. Its structure was confirmed through spectral analysis, and docking studies were performed to explore its potential interactions with biological targets. []
Relevance: Although structurally different from 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, both compounds share the common structural motif of a 2-fluorophenyl group attached to a piperazine ring. This shared feature might indicate potential similarities in their binding affinities or activities towards certain target classes, highlighting the relevance of this chemical motif in medicinal chemistry. []
Compound Description: This series of novel ethanone derivatives incorporates a 1,3,4-oxadiazole ring system and a 4-fluorophenylthiophene moiety. These compounds were evaluated for their anticancer properties against various cancer cell lines, with one compound demonstrating notable activity against the MCF7 breast cancer cell line. []
Relevance: While structurally distinct from 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, the shared feature of a 4-fluorophenyl group linked to a heterocyclic ring highlights the prevalence of this structural motif in medicinal chemistry and suggests a potential for similar interactions with certain biological targets, particularly in the context of anticancer activity. []
Compound Description: Four derivatives of methanone were synthesized and characterized. The crystal structures of these compounds revealed a range of intermolecular interactions, including C-H…O, C-H…F, C-H…π, and π…π interactions, contributing to the formation of diverse supramolecular architectures. []
Relevance: Although structurally different from 2-(4,6-Dimethylbenzofuran-3-yl)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone, these compounds share a common structural feature: a piperazine ring linked to an aromatic system through a methanone bridge. While the specific substituents on the piperazine and the aromatic moieties differ, this shared structural element suggests potential similarities in their conformational preferences and possible interactions with biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.